

An In-depth Technical Guide to N-Succinimidylloxycarbonylpentadecyl Methanethiosulfonate for Beginners

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Compound of Interest

	N-
Compound Name:	Succinimidylloxycarbonylpentadecyl Methanethiosulfonate
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Abstract

N-Succinimidylloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS) is a heterobifunctional crosslinking reagent designed for the conjugation of biomolecules. This guide provides a comprehensive overview of its core chemistry, mechanism of action, and practical applications for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references. Particular emphasis is placed on the unique role of the pentadecyl (C15) lipid chain in mediating interactions with cellular membranes and other hydrophobic environments.

Introduction: The Molecular Architecture and Strategic Advantage of MTS-C15-NHS

MTS-C15-NHS is a molecule engineered with three key functional components: an N-hydroxysuccinimide (NHS) ester, a methanethiosulfonate (MTS) group, and a 15-carbon alkyl chain. This tripartite structure provides a powerful tool for bioconjugation, enabling the covalent linkage of molecules containing primary amines to those with free sulphydryl groups.

- The N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines, such as the N-terminus of proteins or the side chain of lysine residues, forming stable amide bonds.^[1]
- The Methanethiosulfonate (MTS) Group: The MTS group exhibits high specificity for sulfhydryl (thiol) groups, found in cysteine residues of proteins, to form a disulfide bond.^[2] This reaction is rapid and efficient under mild conditions.
- The Pentadecyl (C15) Alkyl Chain: This long hydrocarbon chain imparts significant hydrophobicity to the molecule. This property is particularly advantageous for applications involving the study of lipid bilayers, cell membranes, and membrane-associated proteins. The C15 chain can intercalate into the lipid bilayer, anchoring the crosslinker and facilitating the labeling of membrane-proximal targets.

The strategic combination of these three components in a single molecule allows for a two-step conjugation strategy, minimizing undesirable self-conjugation and polymerization.

Core Chemistry and Mechanism of Action

The utility of MTS-C15-NHS lies in the distinct and orthogonal reactivity of its two terminal functional groups.

Amine-Reactive Chemistry: The NHS Ester

The NHS ester reacts with primary amines via nucleophilic acyl substitution. The reaction proceeds efficiently at a slightly alkaline pH (7.2-8.5), where the amine group is deprotonated and thus more nucleophilic. However, it is crucial to consider that NHS esters are susceptible to hydrolysis in aqueous environments, with the rate of hydrolysis increasing with pH. Therefore, reactions should be performed promptly after the reagent is dissolved.

The reaction proceeds as follows:

- The primary amine attacks the carbonyl carbon of the NHS ester.
- A tetrahedral intermediate is formed.

- The N-hydroxysuccinimide is released as a leaving group, resulting in the formation of a stable amide bond.

Sulfhydryl-Reactive Chemistry: The Methanethiosulfonate Group

The MTS group reacts specifically with free sulfhydryl groups through a disulfide exchange mechanism. This reaction is highly efficient at physiological pH and results in the formation of a stable disulfide bond. The reaction is reversible through the addition of reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol.

The reaction mechanism involves the nucleophilic attack of the thiolate anion on the sulfur atom of the MTS group, leading to the formation of a disulfide bond and the release of methanesulfinic acid.

The Role of the C15 Linker: A Hydrophobic Anchor

The long C15 alkyl chain is not merely a spacer. Its significant hydrophobicity drives its partitioning into non-polar environments such as lipid bilayers and hydrophobic pockets of proteins.^{[3][4][5][6][7]} This property is critical for:

- Targeting Membrane Proteins: The C15 chain can insert into the cell membrane, bringing the reactive NHS or MTS group into close proximity with membrane-associated proteins for efficient labeling.^[6]
- Studying Lipid Rafts: The hydrophobic nature of the linker can be exploited to investigate the structure and function of lipid rafts and other microdomains within the cell membrane.
- Modulating Solubility: The C15 chain significantly reduces the aqueous solubility of the crosslinker, a critical factor to consider when designing experimental protocols.

Quantitative Data and Physicochemical Properties

While a specific datasheet for **N-Succinimidylloxycarbonylpentadecyl**

Methanethiosulfonate is not readily available, we can infer its properties from closely related compounds and the known contributions of its functional groups.

Property	Estimated Value/Characteristic	Rationale and References
Molecular Formula	C ₂₁ H ₃₇ NO ₆ S ₂	Based on the structure of the pentadecyl chain, NHS ester, and MTS group.
Molecular Weight	~479.6 g/mol	Calculated from the molecular formula.
Spacer Arm Length	~25-28 Å	Estimated based on the extended conformation of the 15-carbon chain and the NHS and MTS moieties. The exact length will vary with conformation.
Solubility	Poor in aqueous buffers; Soluble in organic solvents (DMSO, DMF)	The long C15 alkyl chain confers high hydrophobicity. [3] Anhydrous organic solvents are recommended for stock solutions.
NHS Ester Reactivity	Optimal pH 7.2-8.5	Typical pH range for NHS ester reactions with primary amines. [1]
MTS Reactivity	Optimal pH 6.5-7.5	MTS groups react efficiently with sulphydryls at near-neutral pH. [2]
Hydrolysis Half-life of NHS Ester	Minutes to hours in aqueous buffer	Highly dependent on pH and temperature. Hydrolysis increases significantly at higher pH.

Experimental Protocols and Workflows

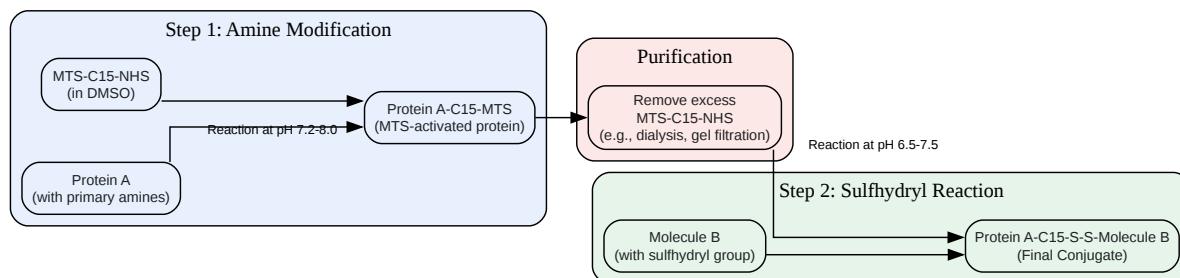
The following protocols are generalized and should be optimized for specific applications.

General Considerations

- Solvent Selection: Due to its poor aqueous solubility, MTS-C15-NHS should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution.
- Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls (e.g., DTT) as they will react with the crosslinker. Phosphate-buffered saline (PBS) or HEPES buffers are generally suitable.
- Stoichiometry: The molar ratio of the crosslinker to the target molecule should be optimized to achieve the desired degree of labeling while minimizing non-specific modifications.

Two-Step Crosslinking of a Protein (Protein A) to a Sulfhydryl-Containing Molecule (Molecule B)

This protocol minimizes self-conjugation of the protein.



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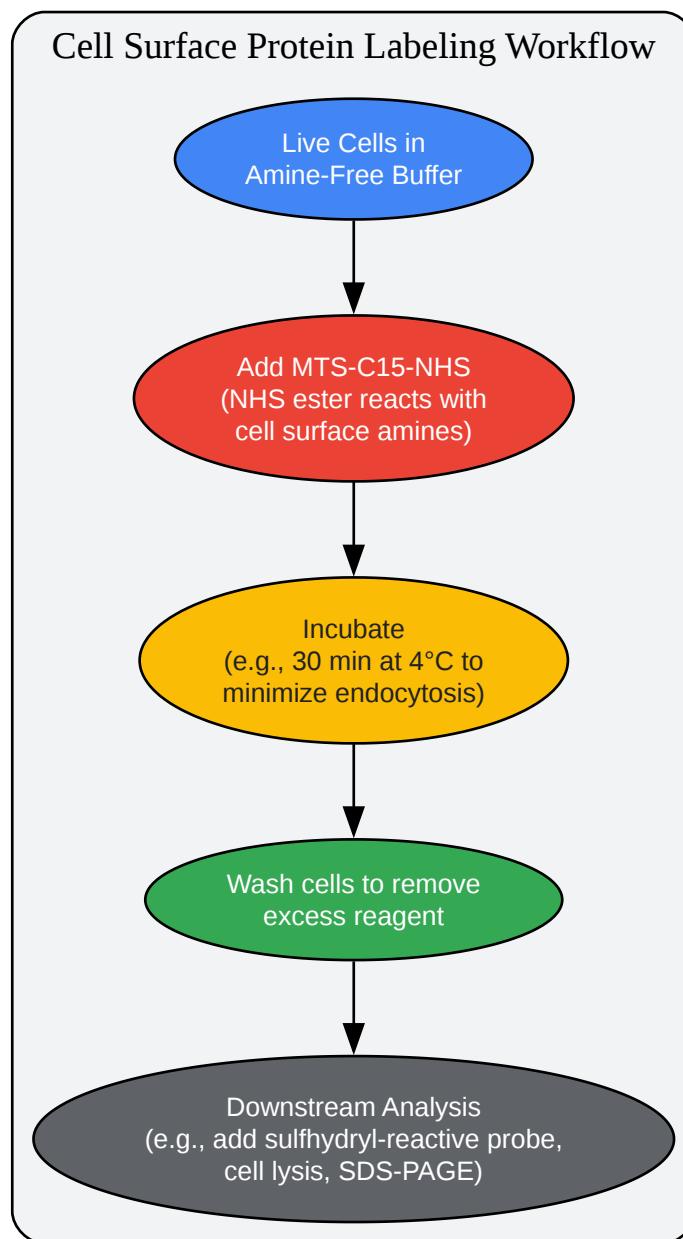
Caption: Two-step crosslinking workflow using MTS-C15-NHS.

Step-by-Step Methodology:

- Protein A Preparation: Dissolve Protein A in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a suitable concentration (e.g., 1-5 mg/mL).
- MTS-C15-NHS Stock Solution: Prepare a stock solution of MTS-C15-NHS in anhydrous DMSO immediately before use.
- Reaction 1 (Amine Modification): Add a 10- to 50-fold molar excess of the MTS-C15-NHS stock solution to the Protein A solution. Incubate for 30-60 minutes at room temperature.
- Purification: Remove excess, unreacted MTS-C15-NHS and the N-hydroxysuccinimide by-product by dialysis or gel filtration using a buffer with a pH of 6.5-7.5.
- Reaction 2 (Sulphydryl Reaction): Add the sulphydryl-containing Molecule B to the purified MTS-activated Protein A. The molar ratio should be optimized, but a 1:1 to 1.5:1 ratio of Molecule B to Protein A is a good starting point. Incubate for 1-2 hours at room temperature.
- Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as cysteine or 2-mercaptoethanol.
- Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography).

Labeling of Cell Surface Proteins

The hydrophobic C15 chain makes MTS-C15-NHS particularly suitable for labeling proteins on the surface of live cells.



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Caption: Workflow for labeling cell surface proteins with MTS-C15-NHS.

Step-by-Step Methodology:

- Cell Preparation: Harvest cells and wash them twice with a cold, amine-free buffer (e.g., PBS, pH 7.4). Resuspend the cells in the same buffer at a concentration of 1×10^6 to 1×10^7 cells/mL.

- Reagent Preparation: Prepare a fresh stock solution of MTS-C15-NHS in anhydrous DMSO.
- Labeling Reaction: Add the MTS-C15-NHS stock solution to the cell suspension to a final concentration of 0.1-1 mM. The optimal concentration must be determined empirically.
- Incubation: Incubate the cells for 30 minutes at 4°C on a rocker or with gentle agitation. The low temperature minimizes endocytosis of the labeled proteins.
- Washing: Pellet the cells by centrifugation and wash them three times with cold, amine-free buffer to remove unreacted crosslinker.
- Subsequent Steps: The MTS-functionalized cell surface proteins are now ready for reaction with a sulfhydryl-containing probe (e.g., a fluorescent dye or biotin derivative) or for other downstream applications such as cell lysis followed by biochemical analysis.

Troubleshooting and Causality in Experimental Design

Issue	Potential Cause(s)	Recommended Solution(s) and Rationale
Low Labeling Efficiency	<ol style="list-style-type: none">1. Hydrolysis of NHS ester.2. Inactive sulfhydryl groups (oxidized).3. Steric hindrance.4. Incorrect buffer composition.	<ol style="list-style-type: none">1. Prepare fresh MTS-C15-NHS stock solution. Perform the reaction immediately. Ensure the pH is not too high.2. Reduce the protein with a mild reducing agent (e.g., TCEP) and remove the reducing agent before adding the MTS-activated molecule.3. Increase the spacer arm length by using a different crosslinker if steric hindrance is a major issue.4. Ensure the buffer is free of primary amines and thiols.
High Background/Non-specific Labeling	<ol style="list-style-type: none">1. Excess crosslinker.2. Hydrophobic aggregation of the crosslinker.	<ol style="list-style-type: none">1. Optimize the molar ratio of crosslinker to target molecule. Ensure thorough purification after the first reaction step in a two-step protocol.2. Add a small percentage of a non-ionic detergent to the reaction buffer to prevent aggregation. The concentration should be below the critical micelle concentration.
Protein Precipitation	<ol style="list-style-type: none">1. High concentration of organic solvent from the crosslinker stock.2. The hydrophobicity of the C15 chain causes the labeled protein to aggregate.	<ol style="list-style-type: none">1. Keep the final concentration of DMSO or DMF in the reaction mixture low (typically <10%).2. Work with more dilute protein solutions. Include a non-ionic detergent in the buffer.

Conclusion: A Versatile Tool for Advanced Bioconjugation

N-Succinimidylloxycarbonylpentadecyl Methanethiosulfonate is a powerful and versatile heterobifunctional crosslinker. Its unique combination of amine- and sulfhydryl-reactivity, coupled with the membrane-targeting capabilities of its long alkyl chain, makes it an invaluable tool for a wide range of applications in protein chemistry, cell biology, and drug development. By understanding the core principles of its reactivity and carefully designing experimental protocols, researchers can leverage the unique properties of MTS-C15-NHS to achieve their specific bioconjugation goals.

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